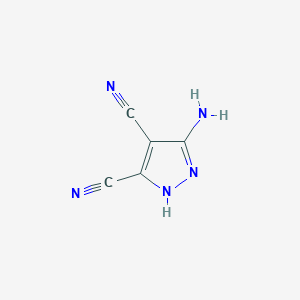

5-アミノ-1H-ピラゾール-3,4-ジカルボニトリル

説明

3-amino-1H-pyrazole-4,5-dicarbonitrile is a chemical compound with the CAS Number: 54385-49-8 . It has a molecular weight of 133.11 . The IUPAC name for this compound is 3-amino-1H-pyrazole-4,5-dicarbonitrile .

Synthesis Analysis

The synthesis of 3-amino-1H-pyrazole-4,5-dicarbonitrile has been reported in several studies . One method involves a multicomponent reaction with thermal and microwave activation . Another study reported the use of microwave-mediated chemistry conducted in heavy-walled Pyrex tubes fitted with PCS cap .Molecular Structure Analysis

The molecular structure of 3-amino-1H-pyrazole-4,5-dicarbonitrile is represented by the InChI code: 1S/C5H3N5/c6-1-3-4(2-7)9-10-5(3)8/h(H3,8,9,10) . This compound consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis

The chemical reactivity of 3-amino-1H-pyrazole-4,5-dicarbonitrile has been explored in various studies . For instance, one study proposed a mechanism where an intermediate was reacted with the acidic part of the catalyst .Physical And Chemical Properties Analysis

3-amino-1H-pyrazole-4,5-dicarbonitrile is a powder at room temperature . It has a melting point range of 250-252 degrees Celsius .科学的研究の応用

生物活性

5-アミノ-1H-ピラゾール-3,4-ジカルボニトリルを含むピラゾール類は、医薬品化学において重要な骨格として認識されています . これらは、生物学的に活性な部分の合成に使用されてきました .

抗増殖性EGFR-TK阻害活性

5-アミノ-1-(1-エチル-2-オキソ-1,2-ジヒドロキノリン-4-イル)-1H-ピラゾール-3,4-ジカルボニトリルは、5-アミノ-1H-ピラゾール-3,4-ジカルボニトリルの誘導体であり、多くの腫瘍細胞株に対して良好な抗増殖性EGFR-TK阻害活性を示しています .

殺虫剤の合成

5-アミノ-1-(2,6-ジクロロ-4-(トリフルオロメチル)フェニル)-1H-ピラゾール-3-カルボニトリルは、5-アミノ-1H-ピラゾール-3,4-ジカルボニトリルの別の誘導体であり、殺虫剤フィプロニルの合成における重要な中間体です 。フィプロニルは、世界中で害虫駆除に使用されています .

抗腫瘍活性

5-アミノ-1-トシル-1H-ピラゾール-3,4-ジカルボニトリルの反応によって合成された新規ピラゾロ[3,4-d]ピリミジン-3-カルボニトリルおよびピラゾロ[3,4-b]ピリジン-3-カルボニトリル誘導体は、ヒト喉頭扁平上皮癌細胞(Hep2)に対する潜在的な細胞毒性について評価されています .

中枢神経系薬物の開発

ピラゾロ[4,3-b]ピリジンなど、5-アミノ-1H-ピラゾール-3,4-ジカルボニトリルの構造類似体は、中枢神経系疾患の治療薬開発のための有望な基質を提供します .

抗ウイルス用途

5-アミノ-1H-ピラゾール-3,4-ジカルボニトリルの構造類似体であるピラゾロ[4,3-b]ピリジンは、抗ウイルス薬の開発にも使用されてきました .

Safety and Hazards

The safety information for 3-amino-1H-pyrazole-4,5-dicarbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

特性

IUPAC Name |

3-amino-1H-pyrazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5/c6-1-3-4(2-7)9-10-5(3)8/h(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPICOUKAFAPIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NN=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320676 | |

| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54385-49-8 | |

| Record name | 54385-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the key reactions 3,4-Dicyano-5-aminopyrazole (also known as 3-amino-1H-pyrazole-4,5-dicarbonitrile) is known to undergo?

A1: 3,4-Dicyano-5-aminopyrazole exhibits reactivity with various reagents. For instance, it reacts with ethyl orthoformate [] and dimethylformamide diethylacetal []. These reactions highlight the versatile reactivity of the cyano and amino groups present in the molecule, offering potential routes for further synthetic modifications.

Q2: Has 3,4-Dicyano-5-aminopyrazole been explored in the context of metal complexation?

A2: Yes, research indicates that 3,4-Dicyano-5-aminopyrazole can act as a ligand in coordination chemistry. Specifically, it forms complexes with anhydrous divalent transition metal chlorides, and these complexes can further react with triphenylphosphine []. This suggests potential applications in materials science or catalysis.

Q3: Are there any studies highlighting the use of 3,4-Dicyano-5-aminopyrazole as a building block for more complex molecules?

A3: While the provided abstracts don't delve into detailed synthetic applications, one study showcases the synthesis of 3-cyano-4,6-bis(methylthio)pyrazolo[3,4-d]pyrimidine 1-riboside []. This example demonstrates the potential of using similar pyrazole derivatives in constructing elaborate heterocyclic systems, which are often found in biologically active compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。